molecular formula C25H21N3O4 B2897209 (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2H-indazol-3-yl)propanoic acid CAS No. 2305185-20-8

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2H-indazol-3-yl)propanoic acid

Cat. No. B2897209
CAS RN: 2305185-20-8
M. Wt: 427.46
InChI Key: IUAVQBDMSPGWBA-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2H-indazol-3-yl)propanoic acid, also known as FLICA, is a chemical compound that has gained significant attention in the field of scientific research. FLICA is a fluorescent probe that is used to detect and measure the activity of caspase enzymes, which are involved in programmed cell death or apoptosis.

Scientific Research Applications

Protection of Hydroxy-groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a part of the compound, is extensively used to protect hydroxy-groups during the synthesis of complex molecules. It offers compatibility with a variety of acid- and base-labile protecting groups, enabling its removal under mild conditions while preserving the integrity of other sensitive functional groups in the molecule. This characteristic makes it invaluable in the stepwise construction of peptides and other organic compounds (Gioeli & Chattopadhyaya, 1982).

Facilitation of Solid Phase Peptide Synthesis

The Fmoc group facilitates solid-phase peptide synthesis (SPPS) by allowing the temporary protection of amino groups, which can be selectively removed without disturbing other protective groups. This has significantly advanced the methodology of SPPS, enabling the synthesis of biologically active peptides and small proteins under a broad range of conditions. The versatility and efficiency of Fmoc-based SPPS have opened new avenues in bioorganic chemistry (Fields & Noble, 2009).

Bioimaging and Photophysical Studies

One derivative of the compound, demonstrating applications in bioimaging, exhibits significant photophysical properties, including two-photon absorption (2PA) efficiency. Its bioconjugation with specific peptides allows for selective imaging of cellular targets, such as integrins, demonstrating its potential as a powerful tool for investigating cellular processes and molecular diagnostics. The enhanced 2PA efficiency in water, attributed to aggregation-induced effects, underscores its suitability for biological imaging applications (Morales et al., 2010).

Novel Synthesis Approaches

The compound serves as a precursor in the synthesis of other chemically and biologically significant molecules. For example, it has been utilized in the preparation of thiazole-4-carboxylic acid via an innovative synthetic route, demonstrating its versatility and utility in the creation of compounds with potential pharmaceutical applications (Le & Goodnow, 2004).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2H-indazol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c29-24(30)23(13-22-19-11-5-6-12-21(19)27-28-22)26-25(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,23H,13-14H2,(H,26,31)(H,27,28)(H,29,30)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAVQBDMSPGWBA-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CC=CC5=NN4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C5C=CC=CC5=NN4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-3-Ala(Indazol)-OH

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